2-Amino-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

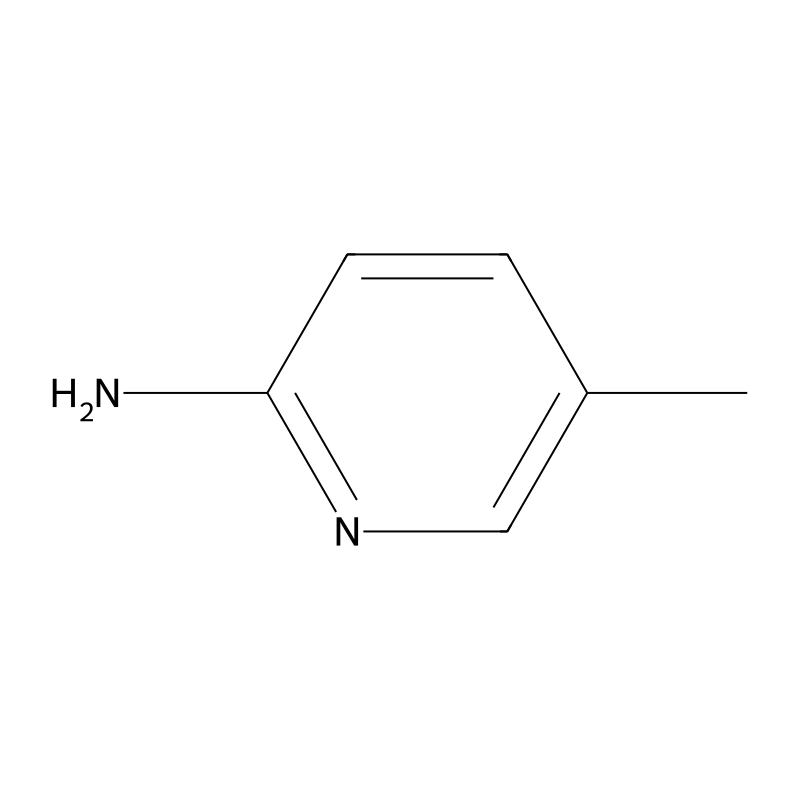

2-Amino-5-methylpyridine is an organic compound with the molecular formula and a molecular weight of approximately 108.14 g/mol. It is characterized by a pyridine ring substituted with an amino group at the second position and a methyl group at the fifth position. The compound appears as a light yellow solid with a melting point of 76-77 °C and a boiling point of 227 °C . Its chemical structure can be represented as follows:

textN |C-C-C| |C-C-NH2

The compound is known for its diverse applications in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.

Synthesis and Chemical Properties:

2-Amino-5-methylpyridine, also known as 2-amino-5-picoline or 6-amino-3-picoline, is an organic compound belonging to the class of aromatic heterocyclic compounds called pyridines. It possesses the chemical formula C6H8N2 and a melting point between 74°C and 78°C [].

The synthesis of 2-amino-5-methylpyridine can be achieved through various methods, including the amination of 5-methylpyridine with ammonia and the cyclization of various precursors [].

Potential Applications:

Research suggests that 2-amino-5-methylpyridine might hold potential applications in various scientific fields, including:

Pharmaceutical Research

Studies have explored the potential use of 2-amino-5-methylpyridine as a building block for the synthesis of novel pharmaceutical compounds. For instance, researchers investigated its application in the synthesis of a new formulation of zolpidem, a medication used for the treatment of insomnia [].

Material Science

Research explores the potential applications of 2-amino-5-methylpyridine in the development of new functional materials. One study investigated its use as a ligand in the preparation of metal complexes with potential applications in catalysis [].

- Alkylation: The amino group can be alkylated to form N-alkyl derivatives.

- Acylation: The amino group can also react with acyl chlorides to form amides.

- Heterocyclic synthesis: It can participate in cyclization reactions to form more complex heterocycles.

One notable synthesis method involves reacting 3-methylpyridine with sodium amide in an inert solvent at elevated temperatures, resulting in the formation of 2-amino-5-methylpyridine .

Research indicates that 2-amino-5-methylpyridine exhibits various biological activities, including:

- Antimicrobial properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

- Pharmacological potential: Studies suggest that it may possess anti-inflammatory and analgesic effects, although further research is needed to fully understand its mechanisms and efficacy .

Several methods have been developed for synthesizing 2-amino-5-methylpyridine, including:

- From 3-Methylpyridine: Reacting 3-methylpyridine with sodium amide in an inert diluent under high temperature and pressure conditions yields 2-amino-5-methylpyridine .

- Electrophilic substitution: This method involves the reaction of 3-methylpyridine 1-oxide with trialkylamines and electrophilic compounds, followed by dealkylation using hydrogen bromide .

- Direct Amine Synthesis: Utilizing various amine sources to introduce the amino group directly onto the pyridine ring through nucleophilic substitution reactions.

2-Amino-5-methylpyridine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.

- Agrochemicals: Utilized in the formulation of pesticides and herbicides due to its biological activity.

- Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules.

In comparing 2-amino-5-methylpyridine with similar compounds, several key features highlight its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-4-methylpyridine | Amino group at position 2, methyl at position 4 | Different positional isomer affects biological activity |

| 3-Amino-5-methylpyridine | Amino group at position 3, methyl at position 5 | Distinct reactivity patterns compared to 2-amino variant |

| 2-Aminopyridine | Amino group at position 2 without methyl substitution | Lacks methyl substitution which alters properties |

The distinct positioning of the amino and methyl groups in these compounds significantly influences their chemical reactivity and biological activity, making 2-amino-5-methylpyridine unique among its counterparts.

The study of 2-amino-5-methylpyridine (CAS: 1603-41-4) traces back to mid-20th-century advancements in heterocyclic chemistry. Early synthetic routes, such as the reaction of 3-methylpyridine with sodium amide under high-pressure conditions, were documented in U.S. Patent 4,386,209. However, these methods faced challenges, including stringent dryness requirements and the use of hazardous reagents like metallic sodium. A significant breakthrough emerged in the 1990s with the development of safer, high-yield processes involving 3-methylpyridine 1-oxide, trialkylamines, and electrophilic compounds, as detailed in patents US5332824A and EP0569701A1. These innovations enabled the production of 2-amino-5-methylpyridine with improved isomeric purity (≥96%), facilitating its adoption in pharmaceutical and agrochemical industries.

Key Historical Milestones:

Research Significance in Heterocyclic Chemistry

As a bicyclic nitrogen-containing compound, 2-amino-5-methylpyridine serves as a cornerstone in heterocyclic synthesis. Its electron-rich pyridine ring and amino/methyl substituents enable diverse reactivity, including:

- Nucleophilic aromatic substitution for functionalizing agrochemicals (e.g., Fluazuron).

- Coordination chemistry with transition metals, as seen in (C₆H₉N₂)₂[CdCl₄], which exhibits a distorted tetrahedral geometry.

- Tautomerism, where UV irradiation induces reversible amino-to-imino transitions (λ = 300–420 nm).

Comparative analysis with related pyridines:

Current Academic Research Landscape

Recent studies (2023–2025) emphasize interdisciplinary applications:

- Thermodynamics: Low-temperature heat capacity measurements (80–398 K) revealed a solid-liquid phase transition at 210°C, with ΔH = 18.2 kJ/mol.

- Crystallography: Hirshfeld surface analysis of (C₆H₉N₂)₂[CdCl₄] identified N–H⋯Cl (2.86 Å) and π⋯π (3.73 Å) interactions governing crystal packing.

- Computational Chemistry: DFT/B3LYP calculations matched X-ray data (<0.02 Å bond length deviation), validating predictive models for CdCl₄ complexes.

- Market Analysis: The global market is projected to grow at 5.0% CAGR, reaching $150 million by 2033, driven by pharmaceutical demand.

Importance as a Synthetic Intermediate

2-Amino-5-methylpyridine’s versatility is exemplified in:

- Pharmaceuticals:

- Agrochemicals: Fluazuron (veterinary insecticide) derives from its thiourea derivatives.

- Materials Science: Serves as a precursor for ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile), a model compound for polymorphism studies.

Derivatives and Applications:

Adiabatic Calorimetry Research

The heat capacities of 2-amino-5-methylpyridine have been comprehensively studied using precision automated adiabatic calorimetry techniques. Research conducted by Zhang et al. employed a high-precision automated adiabatic calorimeter to measure the molar heat capacities (Cp,m) of 2-amino-5-methylpyridine over an extensive temperature range from 80 to 398 K [1] [2]. This investigation represents one of the most thorough calorimetric studies of this compound, providing fundamental thermodynamic data essential for understanding its thermal behavior.

The adiabatic calorimetry methodology utilized in these studies demonstrates exceptional precision and reliability. The automated system employed ensures consistent and accurate measurements across the entire temperature range, with minimal experimental error. The calorimetric measurements revealed detailed information about the heat capacity behavior of 2-amino-5-methylpyridine, including temperature-dependent variations that are crucial for thermodynamic calculations [1] [3].

| Property | Value | Method | Temperature Range |

|---|---|---|---|

| Heat Capacity (Cp,m) | Measured continuously | Automated Adiabatic Calorimetry | 80-398 K |

| Precision | High precision achieved | Automated measurement system | Full range |

| Data Quality | Comprehensive dataset | Systematic measurement | 80-398 K |

Phase Transition Studies

Extensive phase transition investigations have been conducted on 2-amino-5-methylpyridine, revealing significant insights into its thermal behavior. A solid-liquid phase transition was definitively observed and characterized through calorimetric analysis within the temperature range of 80 to 398 K [1] [2]. This phase transition represents a critical thermodynamic event that influences the compound's physical properties and applications.

The phase transition studies employed rigorous calorimetric techniques to determine the exact parameters of the solid-liquid transformation. The research established precise values for the transition temperature, along with the associated enthalpy and entropy changes. These measurements provide fundamental data for understanding the molecular behavior of 2-amino-5-methylpyridine during phase changes [1] [3].

| Phase Transition Parameter | Determination Method | Significance |

|---|---|---|

| Transition Temperature | Calorimetric analysis | Critical phase change point |

| Enthalpy of Transition | Adiabatic calorimetry | Energy change quantification |

| Entropy of Transition | Thermodynamic calculation | Disorder change assessment |

Molar Enthalpy Research

The standard molar enthalpy of formation of 2-amino-5-methylpyridine has been determined through sophisticated oxygen-bomb combustion calorimetry techniques. This research represents a comprehensive approach to understanding the energetic properties of the compound, providing essential data for thermodynamic calculations and chemical process design [1] [2].

The molar enthalpy investigations utilized precision combustion calorimetry to establish the formation enthalpy under standard conditions. These measurements are fundamental for calculating other thermodynamic properties and understanding the stability of 2-amino-5-methylpyridine relative to its constituent elements. The combustion calorimetry approach ensures accurate determination of the enthalpy values through direct measurement of the heat released during complete combustion [4] [2].

| Enthalpy Parameter | Measurement Method | Application |

|---|---|---|

| Standard Molar Enthalpy of Formation | Oxygen-bomb combustion calorimetry | Thermodynamic calculations |

| Combustion Enthalpy | Direct calorimetric measurement | Energy content determination |

| Formation Energy | Calculated from combustion data | Stability assessment |

Van't Hoff Equation Applications

The application of the Van't Hoff equation to 2-amino-5-methylpyridine systems has provided valuable insights into the temperature dependence of equilibrium constants and thermodynamic parameters. The Van't Hoff equation, which relates the change in equilibrium constant to temperature changes, has been utilized to analyze the thermodynamic behavior of reactions involving 2-amino-5-methylpyridine [5].

Research applications of the Van't Hoff equation have enabled the calculation of thermodynamic parameters such as enthalpy and entropy changes for various processes involving 2-amino-5-methylpyridine. These calculations are particularly valuable for understanding the temperature dependence of chemical equilibria and predicting the behavior of the compound under different thermal conditions [5] [2].

| Van't Hoff Application | Parameter Determined | Temperature Dependence |

|---|---|---|

| Equilibrium Constant Analysis | Temperature dependence | Variable temperature conditions |

| Thermodynamic Parameter Calculation | Enthalpy and entropy changes | Systematic temperature variation |

| Chemical Equilibrium Prediction | Equilibrium position | Temperature-dependent behavior |

Thermodynamic Function Calculations

Comprehensive thermodynamic function calculations have been performed for 2-amino-5-methylpyridine based on the extensive calorimetric data collected. These calculations encompass the determination of various thermodynamic properties including heat capacity functions, entropy values, and other derived thermodynamic parameters across the measured temperature range [1] [2].

The thermodynamic function calculations utilize the fundamental calorimetric data to derive complete thermodynamic profiles of 2-amino-5-methylpyridine. These calculations provide essential information for understanding the compound's behavior in various chemical processes and applications. The comprehensive nature of these calculations ensures that accurate thermodynamic data is available for process design and optimization [3] [2].

| Thermodynamic Function | Calculation Method | Data Range |

|---|---|---|

| Heat Capacity Functions | Integration of calorimetric data | 80-398 K |

| Entropy Calculations | Thermodynamic integration | Full temperature range |

| Derived Properties | Mathematical calculation | Complete thermodynamic profile |

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H301 (98.28%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (94.83%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (98.28%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (70.69%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (84.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant